1-(1,8-Diethylnaphthalen-2-yl)sulfonylpiperidine
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Overview
Description
1-(1,8-Diethylnaphthalen-2-yl)sulfonylpiperidine is a complex organic compound that features a piperidine ring attached to a naphthalene moiety via a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,8-Diethylnaphthalen-2-yl)sulfonylpiperidine typically involves the reaction of 1,8-diethylnaphthalene with piperidine in the presence of a sulfonylating agent. Commonly used sulfonylating agents include sulfonyl chlorides or sulfonic acids. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonylating agent .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(1,8-Diethylnaphthalen-2-yl)sulfonylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(1,8-Diethylnaphthalen-2-yl)sulfonylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,8-Diethylnaphthalen-2-yl)sulfonylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various biological molecules, potentially inhibiting or modifying their activity. The piperidine ring may also contribute to the compound’s biological effects by interacting with receptors or enzymes .
Comparison with Similar Compounds
- 1-(1,8-Diethylnaphthalen-2-yl)sulfonylmorpholine
- 1-(1,8-Diethylnaphthalen-2-yl)sulfonylpyrrolidine
- 1-(1,8-Diethylnaphthalen-2-yl)sulfonylazepane
Uniqueness: 1-(1,8-Diethylnaphthalen-2-yl)sulfonylpiperidine is unique due to the combination of the naphthalene moiety and the piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,8-diethylnaphthalen-2-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S/c1-3-15-9-8-10-16-11-12-18(17(4-2)19(15)16)23(21,22)20-13-6-5-7-14-20/h8-12H,3-7,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBORMNBTQQZXQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1C(=C(C=C2)S(=O)(=O)N3CCCCC3)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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